5-Isopropoxy-3-methylpyridin-2-amine
Description
5-Isopropoxy-3-methylpyridin-2-amine is a pyridine derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 5-position, a methyl group (-CH₃) at the 3-position, and an amine (-NH₂) at the 2-position of the pyridine ring.
The methyl group at position 3 adds steric bulk, which may hinder interactions at certain binding sites.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)12-8-4-7(3)9(10)11-5-8/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
UYHXYISXPLEOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-3-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an appropriate arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out in a solvent mixture of 1,4-dioxane and water under reflux conditions at 90°C for 18 hours .
Industrial Production Methods
Industrial production methods for 5-Isopropoxy-3-methylpyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
5-Isopropoxy-3-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
Notes:
- Electronic Effects : The isopropoxy group in 5-Isopropoxy-3-methylpyridin-2-amine is electron-donating, contrasting with electron-withdrawing halogens (F, I, Cl) or trifluoromethyl (-CF₃) groups in other derivatives. This difference impacts reactivity in nucleophilic/electrophilic reactions and binding affinity in biological targets.
Physicochemical Properties
Table 2: Estimated Physicochemical Parameters
| Compound Name | Molecular Weight (g/mol) | LogP* (Predicted) | Aqueous Solubility (mg/mL)* |
|---|---|---|---|
| 5-Isopropoxy-3-methylpyridin-2-amine | 166.22 | 1.8 | ~10 (low) |
| 5-Fluoro-3-iodopyridin-2-amine | 253.00 | 1.2 | ~15 (moderate) |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | 292.01 | 2.5 | ~5 (very low) |
| 4-Chloro-5-methoxypyridin-3-amine | 174.59 | 0.9 | ~20 (moderate) |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | 201.23 | 1.5 | ~12 (low) |
*LogP and solubility values are estimated using substituent contribution models.
Key Observations :
- The isopropoxy group increases LogP (lipophilicity) compared to methoxy or halogenated analogs, suggesting superior membrane permeability but lower aqueous solubility.
- Halogenated derivatives (e.g., 5-Fluoro-3-iodopyridin-2-amine) exhibit moderate solubility due to polarizable halogen atoms, while trifluoromethyl groups further reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
